![molecular formula C7H5NO3 B576157 1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one CAS No. 186037-27-4](/img/structure/B576157.png)
1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one is a heterocyclic compound that belongs to the class of furo-pyridines. These compounds are characterized by a fused ring system consisting of a furan ring and a pyridine ring. The unique structure of furo[3,4-b]pyridin-7(5H)-one 1-oxide makes it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,4-b]pyridin-7(5H)-one 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aminoamides of the furo[2,3-b]pyridine series, which undergo chlorination reactions with reagents such as sodium hypochlorite and N-chlorosuccinimide . The reaction proceeds at position 2 of the furopyridine system, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of furo[3,4-b]pyridin-7(5H)-one 1-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of furo[3,4-b]pyridin-7(5H)-one 1-oxide include sodium hypochlorite, N-chlorosuccinimide, and other chlorinating agents . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of furo[3,4-b]pyridin-7(5H)-one 1-oxide depend on the specific reaction conditions and reagents used. For example, chlorination reactions can lead to the formation of 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .
Scientific Research Applications
1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antiproliferative and antitumor effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of furo[3,4-b]pyridin-7(5H)-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inverse agonist of the cannabinoid receptor (CB1R), exhibiting antiproliferative activity against cancer cell lines . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Exhibits similar biological activities and is used in the synthesis of various derivatives.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential anticancer properties.
Pyrido[3,4-d]pyrimidine: Known for its versatility in pharmaceutical development and diverse biological activities.
The uniqueness of furo[3,4-b]pyridin-7(5H)-one 1-oxide lies in its specific structure and the range of reactions it can undergo, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
186037-27-4 |
|---|---|
Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.121 |
IUPAC Name |
1-oxido-5H-furo[3,4-b]pyridin-1-ium-7-one |
InChI |
InChI=1S/C7H5NO3/c9-7-6-5(4-11-7)2-1-3-8(6)10/h1-3H,4H2 |
InChI Key |
APDPTJIGPCKXTE-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=O)O1)[N+](=CC=C2)[O-] |
Synonyms |
Furo[3,4-b]pyridin-7(5H)-one, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


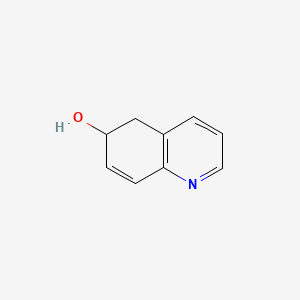

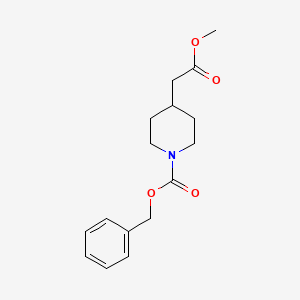
![3-[(2-Aminoethyl)(methyl)amino]propanoic acid](/img/structure/B576082.png)
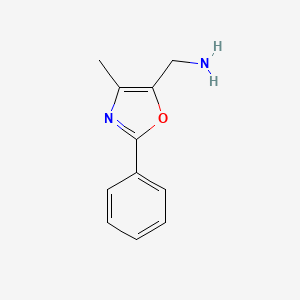
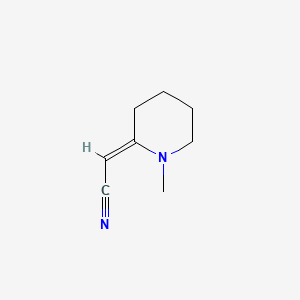
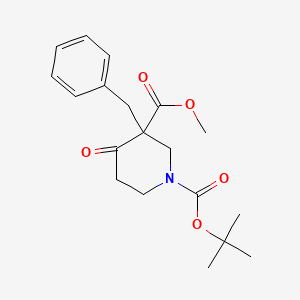
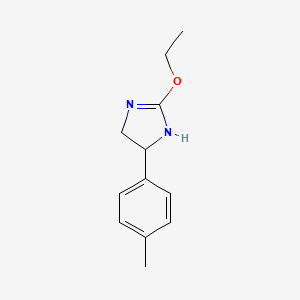
![4-[(E)-2-Carboxyvinyl]-1-(2-methyl-2-propanyl)-2,4-cyclohexadiene-1-carboxylic acid](/img/structure/B576091.png)
